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Compound of Interest

Compound Name: 4-methyl-1H-indazol-5-amine

Cat. No.: B033550

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-methyl-1H-indazol-5-amine (CAS: 101257-89-0) is a heterocyclic amine
containing an indazole scaffold. The indazole ring is a prominent bicyclic system in medicinal
chemistry, and its derivatives are explored for a wide range of therapeutic applications.
Understanding the spectroscopic characteristics of this compound is fundamental for its
identification, purity assessment, and structural verification during synthesis and further
development.

This technical guide provides a summary of the expected spectroscopic data for 4-methyl-1H-
indazol-5-amine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS). As experimental spectra for this specific molecule are not readily available
in public databases, this guide presents predicted NMR data alongside typical, expected values
for IR and MS based on its chemical structure. Detailed, generalized experimental protocols for
acquiring such data are also provided.

Spectroscopic Data

The quantitative spectroscopic data is summarized in the tables below. Note that NMR data is
predicted, and actual experimental values can vary based on solvent, concentration, and
temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted *H NMR Data (500 MHz, DMSO-ds)

Predicted Chemical Shift

Position /| Group Multiplicity
(3) ppm

NH (Indazole, H1) ~12.6 Broad Singlet
H3 ~7.9 Singlet

H6 ~7.2 Doublet

H7 ~6.8 Doublet

NH2 (Amine) ~4.9 Broad Singlet
CHs (Methyl) ~2.2 Singlet

Predicted 3C NMR Data (125 MHz, DMSO-ds)

Position Predicted Chemical Shift (8) ppm
C3 ~134

C3a ~140

C4 ~115

C5 ~138

C6 ~122

c7 ~110

C7a ~125

CHs ~10

Infrared (IR) Spectroscopy

The following table lists the expected characteristic absorption bands for the functional groups

present in 4-methyl-1H-indazol-5-amine.
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Expected Wavenumber

Functional Group Intensity
(cm™)

N-H Stretch (Amine) 3450 - 3300 Medium (doublet)

N-H Stretch (Indazole) 3300 - 3100 Broad, Medium

Aromatic C-H Stretch 3100 - 3000 Medium to Weak

Aliphatic C-H Stretch (Methyl) 2960 - 2850 Medium to Weak

Aromatic C=C Bending 1620 - 1580 Medium to Strong

N-H Bend (Amine) 1650 - 1560 Medium

C-N Stretch 1340 - 1250 Medium

Mass Spectrometry (MS)

The molecular formula for 4-methyl-1H-indazol-5-amine is CsHoNs.

Parameter Expected Value Notes
Molecular Weight 147.18 g/mol
) ] Expected molecular ion peak
[M]*+ 147.08 (Monoisotopic) ) o
in Electron lonization (EI-MS).
Expected molecular ion peak
[M+H]* 148.09 in Electrospray lonization (ESI-

MS, positive mode).

Key Fragmentation

Loss of CHs (m/z ~132)

A common fragmentation
pathway involves the loss of

the methyl group.

Note: The nitrogen rule in mass spectrometry states that a molecule with an odd number of

nitrogen atoms will have an odd nominal molecular weight, which is consistent with the 147

g/mol value for this compound.[1]
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Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of solid

heterocyclic amines like 4-methyl-1H-indazol-5-amine.

NMR Spectroscopy Protocol

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-des, CDCIs, or Methanol-da4) in a standard 5 mm
NMR tube. Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

Instrument Setup:
o Spectrometer: A 400 MHz or higher field NMR spectrometer.

o Tuning and Shimming: Tune the probe to the appropriate frequencies for *H and 13C and
perform automated or manual shimming to optimize magnetic field homogeneity.

'H NMR Acquisition:
o Experiment: Standard single-pulse proton experiment.

o Parameters: Set a spectral width of approximately 16 ppm, an acquisition time of 2-4
seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are sufficient.

13C NMR Acquisition:
o Experiment: Proton-decoupled 3C experiment (e.g., zgpg30).

o Parameters: Set a spectral width of approximately 240 ppm, an acquisition time of 1-2
seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or
more) is typically required due to the low natural abundance of *3C.

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with
appropriate window functions (e.g., exponential multiplication). Phase and baseline correct
the resulting spectrum and reference it to the residual solvent peak or an internal standard
(e.g., TMS).
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IR Spectroscopy Protocol (Thin Solid Film Method)

o Sample Preparation: Place approximately 10-20 mg of the solid sample into a small vial. Add
a few drops of a volatile solvent, such as methylene chloride or acetone, to completely
dissolve the solid.

o Film Deposition: Using a pipette, transfer a drop of the solution onto the surface of a single,
clean salt plate (e.g., KBr or NacCl). Allow the solvent to fully evaporate, leaving a thin, even
film of the solid compound on the plate.

» Data Acquisition:
o Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Background Scan: Place the empty, clean salt plate in the sample holder and run a
background spectrum to account for atmospheric CO2 and Hz20, as well as any
absorbances from the plate itself.

o Sample Scan: Place the salt plate with the dried sample film into the spectrometer and
acquire the IR spectrum. Typically, a range of 4000 to 400 cm~1 is scanned.

o Data Processing: The software automatically ratios the sample scan against the background
scan to produce the final transmittance or absorbance spectrum. Label the significant peaks.

Mass Spectrometry Protocol (LC-MS with ESI)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 pg/mL) in a
suitable solvent compatible with the mobile phase, such as methanol or acetonitrile.

e Liquid Chromatography (LC) Separation:

o Column: A C18 reverse-phase column is typically suitable for separating small organic
molecules.

o Mobile Phase: A gradient elution using water (often with 0.1% formic acid) and acetonitrile
(or methanol) is common. The gradient program should be optimized to ensure the
compound elutes as a sharp peak.
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o Injection: Inject a small volume (e.g., 1-5 pL) of the sample solution.

o Mass Spectrometry (MS) Detection:

o lonization Source: Electrospray lonization (ESI) in positive ion mode is generally effective
for protonating amines.

o Instrument: A triple quadrupole or time-of-flight (TOF) mass spectrometer.

o Parameters: Optimize key source parameters such as capillary voltage, source
temperature, and gas flows.

o Scan Mode: Acquire data in full scan mode to detect the [M+H]* ion. For quantitative
analysis or fragmentation studies, Multiple Reaction Monitoring (MRM) or product ion scan
modes can be used.

» Data Analysis: Identify the peak corresponding to the compound of interest in the total ion
chromatogram (TIC) and examine the corresponding mass spectrum to confirm the mass of
the molecular ion.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound.
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Spectroscopic Characterization Workflow
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Caption: A workflow for chemical compound characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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